

D-Galactose-6-O-Sulfate: A Key Modulator of the Extracellular Matrix

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Compound of Interest

Compound Name: *D-Galactose-6-O-sulfate sodium salt*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactose-6-O-sulfate is a sulfated monosaccharide that plays a critical, yet often overlooked, role in the structure and function of the extracellular matrix (ECM). As a key component of glycosaminoglycans (GAGs) such as keratan sulfate and certain forms of chondroitin sulfate, it contributes to the intricate "sulfation code" that governs a wide array of cellular processes. This technical guide provides a comprehensive overview of D-galactose-6-O-sulfate, detailing its biochemical properties, its integral role within the ECM, its influence on cellular signaling pathways, and its implications in health and disease. This document also outlines detailed experimental protocols for the analysis of this specific sulfated sugar and presents quantitative data to support further research and drug development endeavors.

Introduction to D-Galactose-6-O-Sulfate

D-galactose-6-O-sulfate (Gal-6S) is a derivative of the monosaccharide D-galactose, characterized by a sulfate group esterified to the hydroxyl group at the C6 position. This modification dramatically alters the physicochemical properties of the parent sugar, imparting a negative charge and increasing its steric bulk. These features are fundamental to its biological functions.

Gal-6S is primarily found as a constituent of larger polysaccharide chains, specifically glycosaminoglycans (GAGs), which are major components of the ECM. It is a notable ingredient in some types of carrageenan and is also present in keratan sulfate.[1] The specific pattern of sulfation on GAG chains, including the presence and position of sulfate groups on monosaccharides like galactose, creates a "sulfation code" that is read by various proteins to regulate physiological and pathological processes.[2]

Table 1: Physicochemical Properties of D-Galactose-6-O-Sulfate and its Sodium Salt

Property	D-Galactose-6-O-sulfate	D-Galactose-6-O-sulfate Sodium Salt
PubChem CID	439386[3]	-
CAS Number	2152-84-3 (free base)[1]	125455-62-1[4]
Molecular Formula	C6H12O9S[3]	C6H11O9SNa[1][4]
Molecular Weight	260.22 g/mol [3]	282.20 g/mol [1][4]
Appearance	-	White to Off-white Solid[1]
Solubility	-	Soluble in Water (Slightly), Methanol (Slightly)[1]
Storage	-	Store at -20°C under inert atmosphere[1]

Role in the Extracellular Matrix

The ECM is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Sulfated GAGs are integral to the ECM's function, and the presence of D-galactose-6-O-sulfate within these chains is crucial for several reasons:

- **Structural Integrity and Hydration:** The negative charge of the sulfate group contributes to the high polyanionic nature of GAGs. This attracts cations and water, leading to the hydration of the ECM and providing turgor and resistance to compressive forces, which is essential for tissues like cartilage.

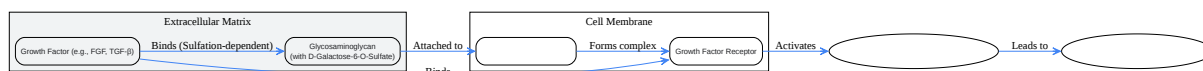
- **Interaction with ECM Proteins:** The specific sulfation patterns on GAGs, including 6-O-sulfation of galactose, create unique binding sites for a multitude of ECM proteins, such as growth factors, cytokines, chemokines, and proteases.^[5] These interactions are critical for regulating protein localization, concentration gradients, and activity. For example, sulfated GAGs can modulate the interaction between collagen fibers and other matrix components, influencing tissue organization.^[5] Dextran sulfate, a synthetic sulfated polysaccharide, has been shown to enhance ECM deposition through electrostatic interactions with proteins like fibronectin and collagen.^[6]
- **Cell Adhesion and Migration:** Cell surface proteoglycans, which contain sulfated GAGs, act as co-receptors and modulate the interaction between cells and the ECM. The sulfation pattern can influence cell adhesion, migration, and differentiation by altering the binding of cell surface receptors to ECM ligands.

Involvement in Signaling Pathways

D-galactose-6-O-sulfate, as part of larger GAG structures, is a key player in modulating cellular signaling pathways that are critical for development, tissue homeostasis, and disease progression.

Growth Factor Signaling

Many growth factors, such as fibroblast growth factors (FGFs) and transforming growth factor-beta (TGF- β), bind to heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is often dependent on specific sulfation patterns. The binding of growth factors to HSPGs can facilitate their interaction with their primary signaling receptors, thereby potentiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival. While heparan sulfate is more extensively studied in this context, the principle of sulfation-dependent binding applies to other GAGs containing D-galactose-6-O-sulfate. D-galactose itself has been shown to downregulate the TGF- β signaling pathway, which can lead to reduced collagen expression.^[7]



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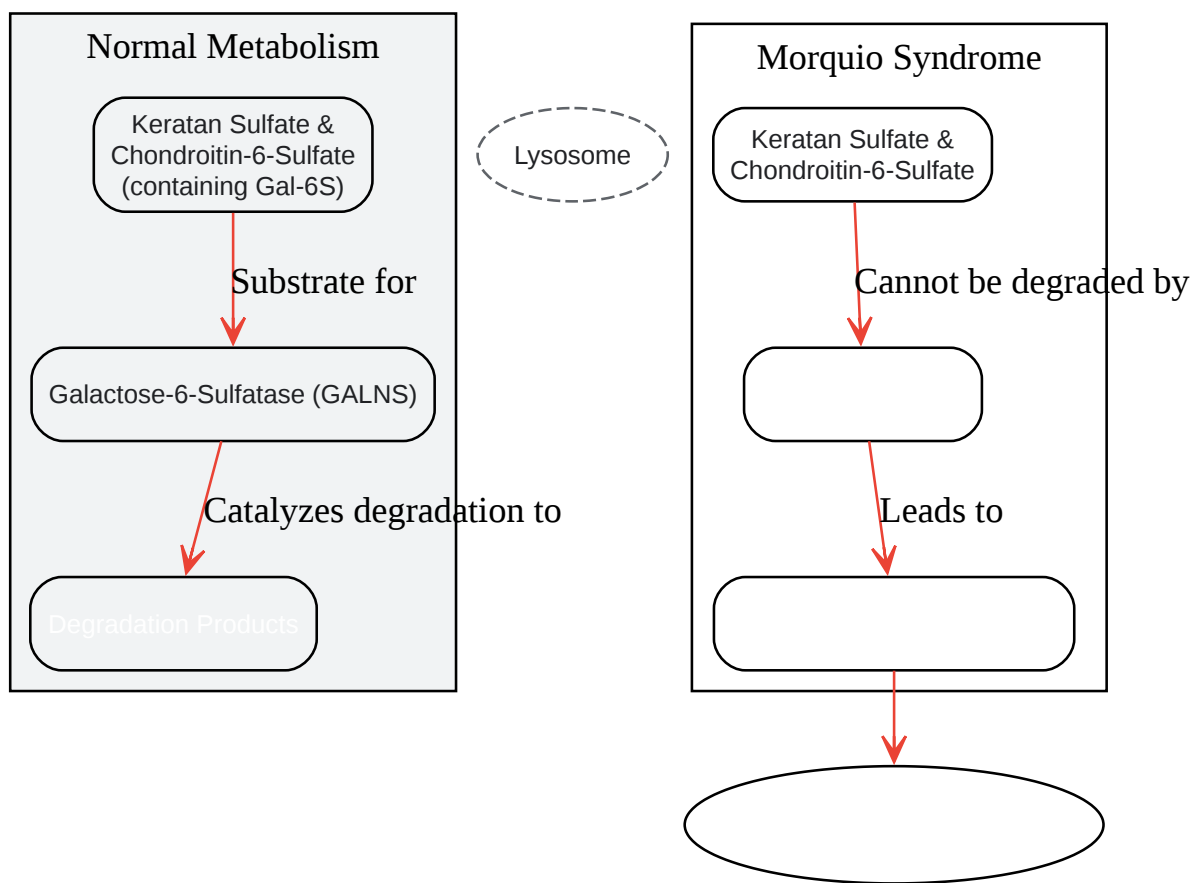
Caption: Growth factor signaling modulation by sulfated GAGs.

D-Galactose-6-O-Sulfate in Disease

Alterations in the metabolism and structure of sulfated GAGs containing D-galactose-6-O-sulfate are associated with several human diseases.

Morquio Syndrome (Mucopolysaccharidosis IV)

Morquio syndrome is a lysosomal storage disorder caused by a deficiency in enzymes responsible for the degradation of keratan sulfate and chondroitin-6-sulfate. Specifically, Morquio syndrome type A is caused by a deficiency in galactose-6-sulfate sulfatase (GALNS), the enzyme that hydrolyzes the 6-O-sulfate group from galactose residues in these GAGs.[8] This leads to the accumulation of keratan sulfate and chondroitin-6-sulfate in various tissues, resulting in skeletal abnormalities and other systemic complications. A deficiency in N-acetylgalactosamine-6-sulfate sulfatase is also observed in Morquio syndrome.[8]



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Caption: Pathophysiology of Morquio Syndrome.

Experimental Protocols

The analysis of D-galactose-6-O-sulfate typically involves the isolation and depolymerization of GAGs, followed by chromatographic or mass spectrometric techniques.

Isolation and Purification of Glycosaminoglycans from Tissues

This protocol provides a general method for the preparation of a GAG fraction from tissues.[9]

- Homogenization and Defatting: Homogenize the tissue sample in ice-cold acetone.
- Drying: Desiccate the resulting acetone powder.

- Extraction: Suspend the dried material in distilled water.
- Enzyme Inactivation: Boil the suspension at 100°C for 10 minutes to inactivate endogenous glycosidases.
- Proteolytic Digestion: Add activated Actinase E to the sample and incubate at 65°C for 24-48 hours to digest the core proteins.
- Protein Precipitation: Precipitate residual proteins and peptides with trichloroacetic acid at 4°C.
- Centrifugation: Remove the precipitate by centrifugation.
- TCA Removal: Extract trichloroacetic acid with diethyl ether.
- Neutralization: Neutralize the aqueous phase with 1 M Na₂CO₃.
- GAG Precipitation: Precipitate the crude GAGs with 80% ethanol containing 1% sodium acetate at 4°C overnight.
- Collection and Desalting: Collect the GAG precipitate by centrifugation, reconstitute in distilled water, and desalt using a PD-10 column or centrifugal filter units.^[9]
- (Optional) Further Purification: For higher purity, the crude GAG fraction can be further purified using anion-exchange chromatography, such as with an Accell QMA Plus cartridge.^[9]

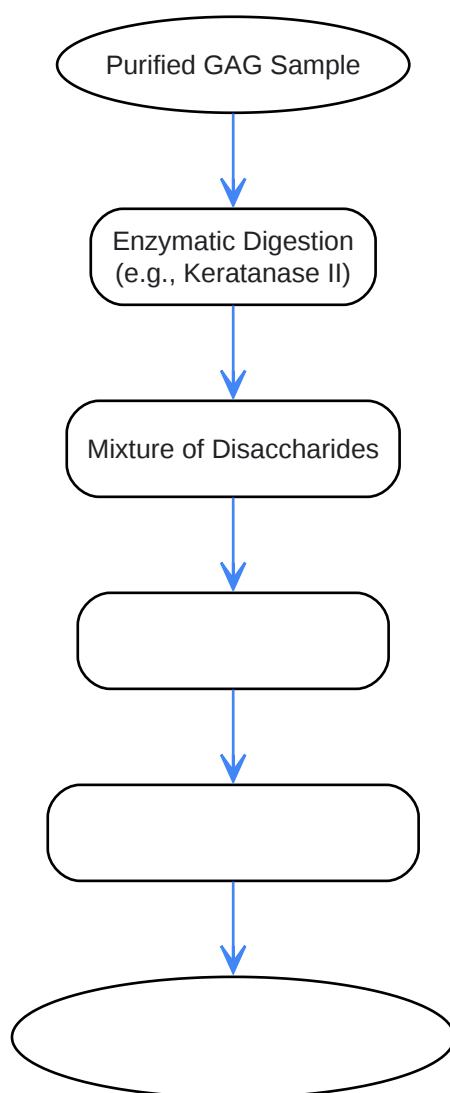
Quantification of Sulfated GAGs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of GAG-derived disaccharides.

- Enzymatic Digestion: Digest the purified GAGs with a cocktail of specific lyases (e.g., chondroitinase ABC, keratanase II) to depolymerize the polysaccharides into disaccharides.
- LC Separation: Separate the resulting disaccharides using liquid chromatography, often with an amine-based column. An example of isocratic steps for separation is as follows: 100%

buffer A (8 mM acetic acid, 5 mM DBA) for 10 min, followed by a gradient of buffer B (70% methanol, 8 mM acetic acid, 5 mM DBA).[10]

- MS/MS Detection: Analyze the eluted disaccharides using tandem mass spectrometry in negative ion mode with selected reaction monitoring (SRM) to specifically detect and quantify the different sulfated disaccharides, including those containing D-galactose-6-O-sulfate.[10] To minimize in-source fragmentation of sulfated disaccharides, it is recommended to keep the capillary temperature and spray voltage at 140°C and 4.75 kV, respectively.[10]



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Caption: Workflow for LC-MS/MS analysis of GAGs.

Conclusion and Future Directions

D-galactose-6-O-sulfate is a fundamentally important monosaccharide that contributes significantly to the biological functions of the extracellular matrix. Its role in maintaining tissue architecture, modulating cell signaling, and its implication in diseases like Morquio syndrome highlight its importance as a subject of continued research. For drug development professionals, understanding the "sulfation code" and the enzymes that regulate it, such as sulfotransferases and sulfatases, presents novel therapeutic opportunities for a range of diseases, from genetic disorders to cancer and inflammatory conditions. Future research should focus on elucidating the specific interactions of GAGs containing D-galactose-6-O-sulfate with their protein partners, developing more specific and sensitive analytical techniques, and exploring the therapeutic potential of targeting the sulfation pathways.

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